molecular formula C17H18N6O B1459964 N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine CAS No. 1242899-52-0

N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine

Cat. No.: B1459964
CAS No.: 1242899-52-0
M. Wt: 322.4 g/mol
InChI Key: WNTMRESYWYIXAH-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine is a useful research compound. Its molecular formula is C17H18N6O and its molecular weight is 322.4 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including tyrosine kinase, phosphodiesterase, and dihydrofolate reductase. These interactions are primarily inhibitory, leading to the modulation of enzyme activity and subsequent biochemical pathways. For instance, the inhibition of tyrosine kinase can affect cell signaling pathways, while the inhibition of phosphodiesterase can influence cyclic nucleotide levels .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It can induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death. Additionally, it affects the expression of genes involved in cell proliferation and survival, thereby altering cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, its binding to tyrosine kinase inhibits the enzyme’s activity, thereby blocking downstream signaling pathways. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity. At high doses, it can cause adverse effects, including toxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites, influencing the compound’s overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it can be transported into cells via specific membrane transporters and distributed to various organelles, affecting its bioavailability and activity .

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-methyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,5,10,12-pentaen-13-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-23-10-14-15-11(7-8-18-16(14)22-23)9-19-17(21-15)20-12-3-5-13(24-2)6-4-12/h3-6,9-10H,7-8H2,1-2H3,(H,18,22)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTMRESYWYIXAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C3=NC(=NC=C3CCNC2=N1)NC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine
Reactant of Route 2
N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine
Reactant of Route 3
N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine
Reactant of Route 4
Reactant of Route 4
N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine
Reactant of Route 5
Reactant of Route 5
N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine
Reactant of Route 6
Reactant of Route 6
N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine

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